molecular formula C51H86N2O B12732545 N-beta-Hydroxyethyl-N'-solanesylpiperazine CAS No. 81331-12-6

N-beta-Hydroxyethyl-N'-solanesylpiperazine

Cat. No.: B12732545
CAS No.: 81331-12-6
M. Wt: 743.2 g/mol
InChI Key: DTWQHARODGDOAV-NKUNRPDQSA-N
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Preparation Methods

The synthesis of N-beta-Hydroxyethyl-N’-solanesylpiperazine involves the cyclization of N-beta-hydroxyethyl-N-methyl-1,3-propanediamine. This process is typically carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The reaction parameters are optimized to achieve high yields and selectivity. Industrial production methods may involve continuous synthesis processes to ensure efficiency and scalability .

Chemical Reactions Analysis

N-beta-Hydroxyethyl-N’-solanesylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, Raney nickel, and Raney cobalt catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .

Mechanism of Action

The mechanism of action of N-beta-Hydroxyethyl-N’-solanesylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure, which includes tertiary amines and hydroxyl groups, allows it to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

N-beta-Hydroxyethyl-N’-solanesylpiperazine can be compared with other similar compounds, such as N-methylhomopiperazine and homopiperazine . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of N-beta-Hydroxyethyl-N’-solanesylpiperazine lies in its specific combination of hydroxyl and solanesyl groups, which contribute to its distinct chemical behavior and applications .

Conclusion

N-beta-Hydroxyethyl-N’-solanesylpiperazine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable building block for the synthesis of various derivatives and intermediates. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.

Properties

CAS No.

81331-12-6

Molecular Formula

C51H86N2O

Molecular Weight

743.2 g/mol

IUPAC Name

2-[4-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C51H86N2O/c1-43(2)19-11-20-44(3)21-12-22-45(4)23-13-24-46(5)25-14-26-47(6)27-15-28-48(7)29-16-30-49(8)31-17-32-50(9)33-18-34-51(10)35-36-52-37-39-53(40-38-52)41-42-54/h19,21,23,25,27,29,31,33,35,54H,11-18,20,22,24,26,28,30,32,34,36-42H2,1-10H3/b44-21-,45-23-,46-25-,47-27-,48-29-,49-31-,50-33-,51-35-

InChI Key

DTWQHARODGDOAV-NKUNRPDQSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN1CCN(CC1)CCO)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN1CCN(CC1)CCO)C)C)C)C)C)C)C)C)C

Origin of Product

United States

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